molecular formula C18H11BrClNO3 B2871517 N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide CAS No. 478043-22-0

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide

Cat. No. B2871517
CAS RN: 478043-22-0
M. Wt: 404.64
InChI Key: OVNAFBNZLJDJCE-UHFFFAOYSA-N
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Description

N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. The derivatives of this compound have shown promising results against bacterial (Gram-positive and Gram-negative) and fungal species. This is particularly significant in the fight against drug-resistant pathogens, where new antimicrobial agents are urgently needed .

Antiproliferative Effects

Research indicates that certain derivatives of this compound exhibit antiproliferative effects, particularly against human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in cancer therapy, especially in targeting estrogen receptor-positive breast cancer .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding mode of active compounds within the target receptor. This is crucial for rational drug design, allowing scientists to predict how the compound interacts with biological targets and to optimize its structure for better efficacy .

Anticancer Drug Resistance

The compound’s derivatives have been explored to combat anticancer drug resistance by cancerous cells. This research is vital for developing new molecules that can overcome the challenges posed by drug-resistant cancer cells .

Antioxidant Activity

Some studies have evaluated the compound for its antioxidant properties. Antioxidants are important in protecting cells from damage caused by free radicals, and this compound could potentially be used to develop treatments that mitigate oxidative stress-related diseases .

Drug Design and Synthesis

The compound serves as a key intermediate in the synthesis of various chemotypes, such as N-acyl-α-amino acids and 1,3-oxazoles. These chemotypes are important in the design and development of new drugs with potential antimicrobial, antibiofilm, and antioxidant activities .

Safety and Hazards

The safety data sheet for a similar compound, 4-Bromoacetanilide, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

N-[6-(4-bromophenyl)-2-oxopyran-3-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClNO3/c19-13-5-1-11(2-6-13)16-10-9-15(18(23)24-16)21-17(22)12-3-7-14(20)8-4-12/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNAFBNZLJDJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C(=O)O2)NC(=O)C3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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